molecular formula C20H24FN5O B6563997 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946384-42-5

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B6563997
CAS RN: 946384-42-5
M. Wt: 369.4 g/mol
InChI Key: DPKLGLHFHHCYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, also known as 2F-MPP, is an organic compound that has been increasingly studied due to its potential applications in the field of medicinal chemistry. 2F-MPP is a member of the piperazine family and is a derivative of the piperazine ring system. It has a unique structure that is composed of two nitrogen atoms and four carbon atoms, with a fluorine atom attached to one of the nitrogen atoms. This structure makes it an attractive molecule for use in medicinal chemistry, as its unique properties can be exploited for a variety of applications.

Mechanism of Action

The exact mechanism of action of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is not yet fully understood, however, it is thought to act by binding to the serotonin transporter, a protein involved in the regulation of serotonin levels in the brain. Additionally, it is thought to inhibit the reuptake of both serotonin and norepinephrine, two neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the release of histamine, a compound involved in the allergic response, as well as to inhibit the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been found to reduce oxidative stress and to modulate the expression of genes involved in inflammation.

Advantages and Limitations for Lab Experiments

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is non-toxic and non-mutagenic. Additionally, it is stable in aqueous media, making it suitable for use in a variety of biological assays. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, and its solubility in organic solvents is limited. Additionally, its low solubility may limit its efficacy in some biological assays.

Future Directions

The potential applications of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine are still being explored. Future research could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could be conducted to optimize its synthesis and to explore its potential interactions with other molecules. Additionally, its potential use in drug delivery systems could be explored, as well as its potential use in the development of new drugs. Finally, further research could be conducted to explore its potential use in the treatment of other diseases and conditions, such as Alzheimer’s disease, diabetes, and obesity.

Synthesis Methods

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can be synthesized using a variety of methods, including the reaction of 4-methyl-6-(pyrrolidin-1-yl)pyrimidine and 3-fluorobenzoylchloride. This reaction is carried out in an organic solvent, such as dichloromethane, and is catalyzed by a base, such as pyridine. The reaction proceeds in two steps: first, the pyrimidine is reacted with the fluorobenzoylchloride to form a Schiff base; and then, the Schiff base is reduced with a reducing agent, such as sodium borohydride. The resulting product is 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine.

Scientific Research Applications

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has been studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, it has been studied for its potential use as an antidepressant and anxiolytic, as well as a drug for the treatment of Parkinson’s disease. It has also been studied for its potential use in the treatment of asthma, as it has been found to inhibit the release of histamine, a compound involved in the allergic response.

properties

IUPAC Name

(3-fluorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c1-15-13-18(24-7-2-3-8-24)23-20(22-15)26-11-9-25(10-12-26)19(27)16-5-4-6-17(21)14-16/h4-6,13-14H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKLGLHFHHCYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

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